molecular formula C20H28F2N2O2 B6115185 2-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-1,2-oxazinane

2-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-1,2-oxazinane

Cat. No. B6115185
M. Wt: 366.4 g/mol
InChI Key: QRMMTQGDSHAYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-1,2-oxazinane is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DFP-10825, and it belongs to a class of compounds called oxazinanes.

Mechanism of Action

The mechanism of action of 2-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-1,2-oxazinane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the brain, which could help to prevent or slow down the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-1,2-oxazinane has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress in the brain, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-1,2-oxazinane in lab experiments is that it has been extensively studied and has been found to have promising results in various preclinical studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-1,2-oxazinane. One direction is to further investigate its potential use in cancer treatment and to optimize its use in combination with other anticancer drugs. Another direction is to study its potential use in the treatment of neurodegenerative diseases and to investigate its mechanism of action in more detail. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 2-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-1,2-oxazinane is a complex process that involves several steps. The synthesis starts with the reaction of 3-(2-bromoethyl)-3,4-difluorobenzonitrile with piperidine to form 3-(2-piperidinoethyl)-3,4-difluorobenzonitrile. This intermediate product is then reacted with 3-oxopropyl bromide to form 3-(2-piperidinoethyl)-3,4-difluoro-3-oxopropylbenzonitrile. Finally, this compound is reacted with ethylenediamine to form 2-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-1,2-oxazinane.

Scientific Research Applications

2-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-1,2-oxazinane has potential applications in the field of medicine. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(oxazinan-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F2N2O2/c21-18-8-7-16(14-19(18)22)5-6-17-4-3-10-23(15-17)20(25)9-12-24-11-1-2-13-26-24/h7-8,14,17H,1-6,9-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMMTQGDSHAYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCC(=O)N2CCCC(C2)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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